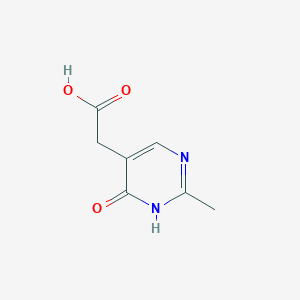

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-3-5(2-6(10)11)7(12)9-4/h3H,2H2,1H3,(H,10,11)(H,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHYWOWXFDJYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride typically involves the reaction of 2-methylpyrimidine-4,5-diol with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-2-methylpyrimidin-5-yl acetic acid.

Reduction: Formation of 4-hydroxy-2-methyl-1,2,3,4-tetrahydropyrimidin-5-yl acetic acid.

Substitution: Formation of 4-chloro-2-methylpyrimidin-5-yl acetic acid.

Scientific Research Applications

Medicinal Chemistry

HMPAA- HCl has emerged as a promising candidate in medicinal chemistry due to its structural features that allow for interactions with biological systems. Its potential applications include:

- Drug Development : The compound may serve as a building block for synthesizing novel therapeutic agents. Its ability to interact with specific enzymes or receptors can lead to the development of drugs targeting various diseases.

- Enzyme Modulation : Research indicates that HMPAA- HCl may influence the activity of enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders.

Antimicrobial Activity

Studies have shown that HMPAA- HCl exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains positions it as a potential treatment option for infections caused by resistant microorganisms.

Antioxidant Properties

The compound has demonstrated antioxidant capabilities, scavenging free radicals and protecting cells from oxidative damage. This property is significant in preventing cellular aging and mitigating diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

Interaction Studies

Research into the binding affinity of HMPAA- HCl with biological targets is ongoing. Understanding these interactions is crucial for optimizing its therapeutic applications and enhancing its efficacy in drug formulations.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of HMPAA- HCl, researchers tested its effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, suggesting that HMPAA- HCl could be developed into a new class of antibiotics.

Case Study 2: Antioxidant Activity Assessment

A separate investigation focused on the antioxidant properties of HMPAA- HCl involved measuring its ability to scavenge free radicals in vitro. The findings demonstrated that HMPAA- HCl effectively reduced oxidative stress markers in cultured cells, reinforcing its potential as a protective agent against oxidative damage.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

a. Functional Group Variations

- Hydrochloride Salt vs. Free Acid/Base: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like QY-2846 or ST-4562, which may require organic solvents for dissolution .

- Methyl vs.

- Acetic Acid vs. Ester Derivatives: The free acetic acid in the target compound contrasts with the esterified form in methyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate (), which may influence reactivity in coupling reactions or prodrug design .

Biological Activity

(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications in medicinal chemistry.

Chemical Structure

The compound is characterized by its pyrimidine ring, which is substituted with a hydroxyl group and a carboxylic acid moiety. The molecular formula is , and its IUPAC name is (4-hydroxy-6-methyl-5-pyrimidinyl)acetic acid.

Synthesis

The synthesis of (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. Common methods include the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with acetic anhydride or other acylating agents under controlled conditions. The hydrochloride salt form is often prepared to enhance solubility and stability for biological assays .

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the hydroxyl and carboxylic groups enhances its ability to form hydrogen bonds, potentially increasing binding affinity to target sites.

Pharmacological Effects

-

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the pyrimidine moiety have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress . -

Antimicrobial Properties

Studies have suggested that this compound may possess antimicrobial activity against various pathogens. Its efficacy can be enhanced when combined with other agents, making it a candidate for developing new antimicrobial therapies. -

Potential in Metabolic Disorders

As a precursor for synthesizing drugs targeting metabolic disorders, this compound shows promise in the treatment of conditions such as diabetes and obesity by modulating metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis often involves chlorination of pyrimidine precursors (e.g., using phosphoryl chloride) followed by nucleophilic substitution or carboxylation. For example, chlorination of methyl 4-methyl-2-phenyl-5-pyridinecarbonitrile analogs can yield intermediates like 6-chloro derivatives, which are further functionalized . Key intermediates should be characterized via HPLC for purity (≥95%) and NMR (e.g., H/C) to confirm structural integrity. Mass spectrometry (MS) is critical for verifying molecular weights of intermediates and final products .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under controlled humidity (e.g., 40–75% RH) and temperature (e.g., 4°C, 25°C, 40°C) over 1–6 months. Analytical methods like HPLC can monitor degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability. Evidence from similar hydrochlorides suggests storage in anhydrous, inert atmospheres (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

Q. What spectroscopic and chromatographic techniques are recommended for structural elucidation?

- Methodological Answer : Use a combination of:

- NMR : H/C NMR to confirm substitution patterns on the pyrimidine ring and acetic acid moiety.

- FT-IR : Identify functional groups (e.g., –OH at ~3200 cm, C=O at ~1700 cm).

- LC-MS/MS : For high-resolution mass confirmation and impurity profiling.

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can optimize molecular geometry, compute frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation from experimental data) . Solvent effects (e.g., PCM model) should be included for aqueous reactivity studies .

Q. What experimental strategies resolve contradictions in reported synthesis yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere).

- Isotopic Labeling : Use C-labeled acetic acid to trace carboxylation steps and validate reaction pathways.

- Advanced NMR Techniques : H-N HMBC to confirm pyrimidine ring substitution, resolving ambiguities in regiochemistry .

Q. How does this compound interact with microbial metabolic pathways, particularly in ethanol oxidation?

- Methodological Answer : In acetic acid bacteria (e.g., Acetobacter), pyrimidine derivatives may modulate pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenases (ADH). Metabolic flux analysis (MFA) can quantify carbon flow from ethanol to acetate. Overexpression of ADH subunits (e.g., adhA/adhB) increases acetate yield by 61.42 g/L while reducing residual ethanol to 4.18 g/L. Proteomic profiling (2D-PAGE/MS) identifies upregulated proteins (e.g., DnaK chaperones) linked to ethanol tolerance .

Q. What proteomic approaches identify stress-response proteins induced by this compound in bacterial systems?

- Methodological Answer :

- 2D Gel Electrophoresis : Resolve proteins under stress conditions (e.g., high acetate concentrations).

- MS/MS Identification : Match peptide fingerprints to databases (e.g., Swiss-Prot) to identify chaperones (e.g., GroEL, DnaK) and redox enzymes.

- Functional Enrichment Analysis : Use tools like STRING-DB to map protein-protein interactions and stress-response pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.